molecular formula C10H10N2O3 B4584084 5-nitro-2-propoxybenzonitrile

5-nitro-2-propoxybenzonitrile

Cat. No.: B4584084
M. Wt: 206.20 g/mol
InChI Key: XVTYDHXIKNWYRD-UHFFFAOYSA-N
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Description

5-Nitro-2-propoxybenzonitrile is an organic compound that belongs to the class of nitrobenzonitriles It is characterized by the presence of a nitro group (-NO2) and a propoxy group (-OCH2CH2CH3) attached to a benzene ring, along with a nitrile group (-CN)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-propoxybenzonitrile can be achieved through several methods. One common approach involves the nitration of 2-propoxybenzonitrile. The nitration process typically uses a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Another method involves the reaction of 2-propoxybenzoyl chloride with a nitrating agent such as iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O) under specific temperature conditions . This method provides an efficient route to the desired nitro compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, ensuring high yields and purity of the final product. The use of environmentally friendly nitrating agents and solvents is also explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-propoxybenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines, leading to the formation of amides.

    Oxidation: The propoxy group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.

    Substitution: Amines (e.g., methylamine) and suitable solvents (e.g., ethanol).

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

Scientific Research Applications

5-Nitro-2-propoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-nitro-2-propoxybenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound may also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-2-propoxybenzamide
  • 5-Nitro-2-propoxybenzoic acid
  • 5-Nitro-2-propoxybenzyl alcohol

Uniqueness

5-Nitro-2-propoxybenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-nitro-2-propoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-5-15-10-4-3-9(12(13)14)6-8(10)7-11/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTYDHXIKNWYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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